molecular formula C29H31N3O3 B588373 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester CAS No. 144429-82-3

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester

Cat. No.: B588373
CAS No.: 144429-82-3
M. Wt: 469.585
InChI Key: IBXOXHJVLGIJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and additional functional groups that contribute to its reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 2,7-dimethyl-3,6-diaminoxanthene with ethyl 2-cyano-3,3-dimethylacrylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester exerts its effects is primarily related to its ability to absorb and emit light. The xanthene core allows for efficient absorption of light at specific wavelengths, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The compound can interact with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, allowing for specific labeling and detection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its cyano group, for example, enhances its electron-withdrawing capability, affecting its reactivity and fluorescence characteristics. This makes it particularly useful in applications requiring precise control over fluorescence and chemical behavior.

Properties

IUPAC Name

ethyl 2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethylxanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-6-31-24-15-26-22(13-18(24)4)29(17-30,21-12-10-9-11-20(21)28(33)34-8-3)23-14-19(5)25(32-7-2)16-27(23)35-26/h9-16,31-32H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGLRRZPCJNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)(C#N)C4=CC=CC=C4C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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